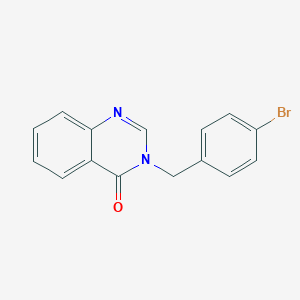

3-(4-bromobenzyl)-4(3H)-quinazolinone

CAS No.:

Cat. No.: VC1119032

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrN2O |

|---|---|

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2 |

| Standard InChI Key | MWUCVDVCPXPOCN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br |

Introduction

Structural Information

The compound 3-(4-bromobenzyl)-4(3H)-quinazolinone possesses distinct structural characteristics that define its chemical identity and potential reactivity. At its core, this molecule features a quinazolinone scaffold, which consists of a fused benzene and pyrimidine ring system with a ketone functional group. The molecular formula of 3-(4-bromobenzyl)-4(3H)-quinazolinone is C15H11BrN2O, indicating the presence of 15 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The compound contains a 4-bromobenzyl substituent at the N-3 position of the quinazolinone ring, which significantly influences its physicochemical properties and potential biological activities.

The SMILES (Simplified Molecular Input Line Entry System) notation for 3-(4-bromobenzyl)-4(3H)-quinazolinone is C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br, providing a linear text representation of its molecular structure . This notation enables computational processing and analysis of the compound's structure. Additionally, the InChI (International Chemical Identifier) for this compound is InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2, offering a standardized method for representing its chemical structure . The corresponding InChIKey is MWUCVDVCPXPOCN-UHFFFAOYSA-N, which serves as a fixed-length identifier derived from the InChI .

Structural Analysis

The quinazolinone scaffold in 3-(4-bromobenzyl)-4(3H)-quinazolinone consists of a benzene ring fused with a pyrimidine ring containing a carbonyl group at position 4. The nitrogen at position 3 is linked to a 4-bromobenzyl group, where the benzyl moiety serves as a linker between the quinazolinone core and the bromine-substituted phenyl ring. This structural arrangement creates a unique three-dimensional conformation that influences the compound's interaction with biological targets and its physicochemical properties.

Structural Representation

The 2D structure of 3-(4-bromobenzyl)-4(3H)-quinazolinone reveals the spatial arrangement of its atoms and bonds. The compound features several key structural elements: the planar quinazolinone core, the flexible benzyl linker, and the para-brominated phenyl ring. The flexibility introduced by the methylene bridge in the benzyl group allows for rotational freedom, potentially enabling the molecule to adopt various conformations when interacting with biological targets.

Physical Properties

The physical properties of 3-(4-bromobenzyl)-4(3H)-quinazolinone significantly influence its behavior in biological systems and its potential applications in drug development. These properties include its molecular weight, predicted solubility, and spectroscopic characteristics. With a bromine atom in its structure, the compound exhibits distinctive mass spectrometric patterns and collision cross-section values when analyzed using various ionization techniques.

Collision Cross Section Data

The predicted collision cross section (CCS) values for 3-(4-bromobenzyl)-4(3H)-quinazolinone provide valuable information about its three-dimensional structure and how it interacts with other molecules. These values are particularly useful in mass spectrometry-based analyses and can serve as a means of compound identification and structural characterization.

Table 1: Predicted Collision Cross Section Values for 3-(4-bromobenzyl)-4(3H)-quinazolinone Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 315.01278 | 160.1 |

| [M+Na]⁺ | 336.99472 | 167.7 |

| [M+NH₄]⁺ | 332.03932 | 165.4 |

| [M+K]⁺ | 352.96866 | 165.1 |

| [M-H]⁻ | 312.99822 | 163.1 |

| [M+Na-2H]⁻ | 334.98017 | 166.8 |

| [M]⁺ | 314.00495 | 161.1 |

| [M]⁻ | 314.00605 | 161.1 |

The data in Table 1 demonstrates the range of m/z values and corresponding predicted CCS measurements for various adducts of 3-(4-bromobenzyl)-4(3H)-quinazolinone . These values are essential for analytical chemistry applications, particularly in ion mobility spectrometry coupled with mass spectrometry. The different CCS values across various adducts reflect changes in the three-dimensional structure of the molecule when it forms complexes with different ions, providing insights into its conformational flexibility and potential interaction patterns.

Spectroscopic Properties

Although specific spectroscopic data for 3-(4-bromobenzyl)-4(3H)-quinazolinone is limited in the available search results, its structural features suggest certain characteristic spectroscopic properties. The aromatic rings in the quinazolinone core and the bromobenzyl group likely contribute to strong UV absorbance. The carbonyl group at position 4 of the quinazolinone ring would be expected to show characteristic infrared absorption bands. Additionally, the presence of the bromine atom would influence the compound's mass spectrometric fragmentation pattern, making it distinguishable from related compounds lacking this halogen substituent.

Related Compounds and Structure-Activity Relationships

Understanding the relationship between 3-(4-bromobenzyl)-4(3H)-quinazolinone and structurally similar compounds provides valuable insights into its potential biological activities and chemical behavior. Several related quinazolinone derivatives have been studied, revealing important structure-activity relationships that can inform further research on this compound.

Comparison with 3-(4-Bromophenyl)quinazolin-4(3H)-one

A closely related compound, 3-(4-bromophenyl)quinazolin-4(3H)-one (3g), differs from 3-(4-bromobenzyl)-4(3H)-quinazolinone by the absence of a methylene bridge between the quinazolinone core and the bromophenyl group . This structural difference significantly affects the conformational flexibility and the three-dimensional arrangement of the molecules. In 3-(4-bromophenyl)quinazolin-4(3H)-one, the direct attachment of the bromophenyl group to the quinazolinone nitrogen creates a more rigid structure compared to the benzyl-linked compound.

Synthesis Approaches

The synthesis of 3-(4-bromobenzyl)-4(3H)-quinazolinone can be approached through various methods, drawing from established procedures for similar quinazolinone derivatives. Understanding these synthetic routes is essential for the preparation and further study of this compound.

Copper-Catalyzed Synthesis

One potential approach to synthesizing 3-(4-bromobenzyl)-4(3H)-quinazolinone involves copper-catalyzed reactions. Based on methodologies developed for similar compounds, a synthesis pathway could utilize ethyl 2-isocyanobenzoate as a key starting material. In a general procedure for synthesizing 3-alkylated quinazolinones, ethyl 2-isocyanobenzoate is reacted with an appropriate amine in the presence of a copper catalyst, typically Cu(OAc)₂·H₂O, and a base such as Et₃N . For 3-(4-bromobenzyl)-4(3H)-quinazolinone, the required amine would be 4-bromobenzylamine.

The reaction mechanism likely involves the initial nucleophilic attack of the amine on the isocyanide carbon, followed by intramolecular cyclization to form the quinazolinone ring system. The copper catalyst facilitates this transformation by activating the isocyanide group and promoting the cyclization process. This approach represents an efficient method for the regioselective synthesis of 3-substituted quinazolinones.

Alternative Synthetic Routes

Alternative synthetic routes for 3-(4-bromobenzyl)-4(3H)-quinazolinone may involve the direct N-alkylation of 4(3H)-quinazolinone with 4-bromobenzyl halides. This approach would require the initial preparation of the quinazolinone core, followed by selective N-alkylation at the 3-position. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like DMF, to facilitate the deprotonation of the nitrogen and subsequent nucleophilic substitution with the benzyl halide.

Another potential approach might involve the cyclization of anthranilamide derivatives with appropriate reagents to form the quinazolinone core, followed by N-alkylation. These diverse synthetic strategies offer flexibility in the preparation of 3-(4-bromobenzyl)-4(3H)-quinazolinone, enabling researchers to select the most suitable method based on available starting materials and desired reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume